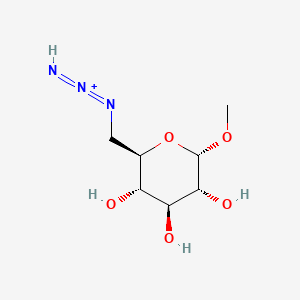

Methyl 6-azido-6-deoxy-a-D-glucopyranoside

Description

Molecular Composition and Nomenclature

Methyl 6-azido-6-deoxy-α-D-glucopyranoside (CAS 23701-87-3) is a synthetic carbohydrate derivative characterized by the replacement of the hydroxyl group at carbon 6 of the glucopyranose ring with an azido (-N₃) group. Its molecular formula is C₇H₁₃N₃O₅ , with a molecular weight of 219.20 g/mol . The compound belongs to the class of azido sugars, which are derivatives of monosaccharides modified to introduce reactive azide functionalities.

Nomenclature and Synonyms

- IUPAC Name : (2R,3S,4S,5R,6S)-2-(azidomethyl)-6-methoxyoxane-3,4,5-triol.

- Common Synonyms : Methyl 6-azido-6-deoxy-α-D-glucopyranoside, 6-azido-6-deoxy-1-O-methyl-α-D-glucopyranose.

The α configuration at the anomeric carbon (C1) is critical for its stereochemical identity, distinguishing it from β-anomers.

Physical and Spectroscopic Characteristics

Physical Properties

The compound’s stability is influenced by the azide group, which is sensitive to heat and UV light.

Isomeric and Stereochemical Considerations

Anomeric Configuration

The α-anomeric configuration is defined by the axial orientation of the methoxy group at C1 and the equatorial orientation of the hydroxyl groups at C2, C3, and C4. This configuration differs from β-anomers, where the methoxy group is equatorial.

Stereochemical Stability

The compound’s stereochemistry is stabilized by the rigid pyranose ring and the electron-withdrawing azide group at C6, which minimizes epimerization under standard conditions. However, prolonged exposure to acidic or basic environments may induce ring-opening or rearrangement.

Isomeric Purity

Purification methods (e.g., silica gel chromatography) ensure >95% isomeric purity, as confirmed by HPLC and NMR. The absence of β-anomers in synthetic batches is critical for applications requiring stereochemical fidelity.

Structure

2D Structure

Properties

IUPAC Name |

imino-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methylimino]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-8,11-13H,2H2,1H3/q+1/t3-,4-,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBPIBKVSKPQRI-ZFYZTMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CN=[N+]=N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN=[N+]=N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N3O5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 6-Chloro or 6-Triflate Derivatives by Sodium Azide

Overview:

A classical and widely used method involves converting the C-6 hydroxyl group of methyl α-D-glucopyranoside into a good leaving group (chloride or triflate), followed by nucleophilic substitution with sodium azide.

- Starting from methyl 6-chloro-6-deoxy-α-D-glucopyranoside or methyl 6-triflate-6-deoxy-α-D-glucopyranoside, the compound is treated with sodium azide (NaN3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

- The reaction is typically conducted at elevated temperatures (e.g., heating for 48 hours) to facilitate substitution via an S_N2 mechanism.

- This method yields methyl 6-azido-6-deoxy-α-D-glucopyranoside in high yield (up to 97%).

| Parameter | Details |

|---|---|

| Starting material | Methyl 6-chloro-6-deoxy-α-D-glucopyranoside (triacetate derivatives also used) |

| Reagent | Sodium azide (NaN3) |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | Heating for ~48 hours |

| Yield | Up to 97% |

| Mechanism | S_N2 nucleophilic substitution |

- High yield and regioselectivity.

- Straightforward substitution reaction.

- Long reaction time.

- Handling of sodium azide requires caution due to toxicity.

Direct Azidation Using Diphenylphosphoryl Azide (DPPA) and DBU in DMF

Overview:

A novel and efficient method involves direct azidation of the primary hydroxyl group at C-6 using diphenylphosphoryl azide (DPPA) as the azide source and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dry DMF at elevated temperatures.

- The primary hydroxyl group at C-6 is activated by DBU, facilitating nucleophilic attack on DPPA.

- DPPA generates azide ion in situ via displacement from the phosphate group.

- The azide ion then substitutes the hydroxyl group at C-6 via an S_N2 mechanism, yielding methyl 6-azido-6-deoxy derivatives.

- This method avoids the need for pre-formation and isolation of glucosyl halides, reducing steps and time.

- Reaction temperature is typically around 127 °C, with reaction times shorter than classical methods.

- Yields are reported to be high (around 95%).

| Parameter | Details |

|---|---|

| Starting material | Methyl-2,3,4-tri-O-benzyl-α-D-glucopyranoside (protected sugars) |

| Reagents | DPPA, DBU |

| Solvent | Dry DMF |

| Temperature | ~127 °C |

| Yield | ~95% |

| Mechanism | In situ generation of azide ion, S_N2 substitution |

- Direct azidation without isolating intermediates.

- Time-saving and efficient.

- Avoids use of hazardous hydrazoic acid.

- Requires elevated temperature and careful control.

- Use of protected sugar derivatives may be necessary.

Multi-Step Protection, Triflation, and Azide Substitution

Overview:

This approach involves multiple steps including selective protection of hydroxyl groups, conversion of the C-6 hydroxyl to a triflate, followed by azide substitution.

- Methyl α-D-glucopyranoside is first protected at various hydroxyl groups using para-methoxybenzyl (PMB) or methoxymethyl (MOM) groups to prevent side reactions and enhance selectivity.

- The free hydroxyl group at C-6 is then converted into a triflate using triflic anhydride (Tf2O) under mild conditions.

- The triflate intermediate undergoes nucleophilic substitution with sodium azide via an S_N2 mechanism to introduce the azido group.

- Finally, protecting groups can be selectively removed to yield methyl 6-azido-6-deoxy-α-D-glucopyranoside or related intermediates.

| Step | Reagents/Conditions |

|---|---|

| Protection | PMB or MOM groups, standard etherification |

| Triflation | Triflic anhydride (Tf2O), base (e.g., pyridine) |

| Azide substitution | Sodium azide, polar aprotic solvent (e.g., DMF) |

| Deprotection | Sodium methoxide (NaOMe) for O-acetyl removal |

- High regioselectivity due to selective protection.

- Compatible with complex molecules and further functionalization.

- Multi-step synthesis increases time and complexity.

- Requires careful handling of triflic anhydride and azides.

Other Synthetic Strategies Involving Phosphoramidates and Nucleoside Analogues

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Methyl 6-chloro-6-deoxy-α-D-glucopyranoside | NaN3, DMF, heat (48 h) | Up to 97 | Simple, high yield | Long reaction time, azide toxicity |

| 2 | Methyl-2,3,4-tri-O-benzyl-α-D-glucopyranoside | DPPA, DBU, dry DMF, 127 °C | ~95 | Direct azidation, time-saving | High temperature, requires protection |

| 3 | Methyl α-D-glucopyranoside (protected) | Tf2O, NaN3, base, solvents | High | High regioselectivity, compatible with complex molecules | Multi-step, handling of triflic anhydride |

| 4 | Glycosyl donors for nucleoside analogues | Various (acetylation, azidation, phosphoramidation) | Moderate to high | Enables synthesis of nucleoside analogues | Complex, multi-step |

Research Findings and Notes

- The nucleophilic substitution of 6-chloro derivatives by sodium azide remains a benchmark method due to its simplicity and high yield.

- The DPPA/DBU method represents an innovative and efficient approach to azidation, avoiding the isolation of intermediates and reducing hazards associated with hydrazoic acid.

- Protection strategies using PMB and MOM groups allow selective functionalization and facilitate subsequent azide introduction via triflation and S_N2 substitution, crucial for complex molecule synthesis.

- These synthetic methods enable the preparation of methyl 6-azido-6-deoxy-α-D-glucopyranoside for use in bioorthogonal chemistry, metabolic labeling, and as intermediates in the synthesis of biologically relevant molecules.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.

Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

Common Reagents and Conditions

Sodium Azide: Used for the substitution of halides with azide groups.

Hydrogen and Palladium Catalyst: Used for the reduction of azide to amine.

Copper Catalysts: Used in click chemistry reactions.

Major Products

Aminoglucopyranosides: Formed through the reduction of the azide group.

Triazole Derivatives: Formed through click chemistry reactions.

Scientific Research Applications

Methyl 6-azido-6-deoxy-alpha-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-azido-6-deoxy-alpha-D-glucopyranoside involves its ability to participate in bioorthogonal reactions, particularly click chemistry. The azide group is highly reactive and can form stable triazole linkages with alkynes in the presence of a copper catalyst. This property makes it a valuable tool for labeling and tracking biomolecules in biological systems .

Comparison with Similar Compounds

Position-Specific Modifications at C6

Key Observations :

- Reactivity: Azido and iodo derivatives serve as intermediates for further functionalization, while amino and ester derivatives are often end products for biological testing.

- Yield: The novel azidation method outperforms traditional routes (e.g., 95% vs. 73–91% for amine synthesis).

Multi-Site Modifications

Key Observations :

Isotopic and Deuterated Analogs

Key Observations :

- Stereochemical Control : Deuterium incorporation at C6 enables precise tracking of stereochemical outcomes in glycosylation reactions .

Structural and Functional Insights

- Azide vs. Amine : The azide group offers orthogonal reactivity (e.g., click chemistry), while the amine enables nucleophilic conjugations (e.g., amide bond formation) .

- Ester vs. Halide : Esters (e.g., 4-methoxybenzoyl) enhance lipophilicity for membrane penetration, whereas halides (e.g., iodide) are better leaving groups for substitutions .

Biological Activity

Methyl 6-azido-6-deoxy-α-D-glucopyranoside (M6A) is a chemically modified sugar that has garnered significant attention in both biochemical research and pharmaceutical applications. This compound functions as a versatile building block in the synthesis of complex molecules, particularly in the context of drug development and glycosylation studies.

Methyl 6-azido-6-deoxy-α-D-glucopyranoside is characterized by the presence of an azide group at the C-6 position of the glucopyranose ring. This modification enhances its reactivity, making it suitable for bioorthogonal reactions, particularly click chemistry, which allows for selective labeling and tracking of biomolecules in biological systems .

Synthesis Overview:

- M6A can be synthesized through various methods, including azidation of precursors like methyl glucopyranosides.

- It serves as an intermediate in the synthesis of Ranimustine, a nitrosourea alkylating agent used in cancer therapy .

1. Glycosylation Studies

M6A is employed as a chemical reporter for visualizing glycosylation processes in living cells. The azide group allows for specific tagging of glycoproteins, facilitating studies on glycan structures and their biological roles .

2. Drug Development

The compound has been investigated for its potential in synthesizing antibody-drug conjugates (ADCs). ADCs utilize M6A to improve targeting and efficacy against cancer cells by linking therapeutic agents to antibodies that recognize specific tumor markers .

3. Inhibition Studies

Recent studies have explored the inhibitory effects of azido derivatives on glycosidases, enzymes critical for carbohydrate metabolism. For instance, C-6-azido-NAG-thiazoline showed competitive inhibition against β-N-acetylhexosaminidases, with varying potency depending on the enzyme type .

Table 1: Inhibition Constants of C-6-Azido-NAG-Thiazoline

| Enzyme | K_I (µM) NAG-thiazoline | K_I (µM) C-6-Azido-NAG-Thiazoline |

|---|---|---|

| β-N-acetylhexosaminidase T. flavus | 42.7 ± 1.9 | 211.9 ± 16.3 |

| β-N-acetylhexosaminidase S. plicatus | 24 ± 5 | n.d. |

| O-GlcNAcase B. thetaiotaomicron | 0.029 ± 0.003 | 3.1 ± 0.3 |

| Human O-GlcNAcase | 0.18 ± 0.03 | 19.3 ± 11.9 |

Note: n.d. = not determined

The biological activity of M6A largely stems from its ability to participate in bioorthogonal reactions due to its azide functionality. In click chemistry, M6A can react with alkynes in the presence of a copper catalyst to form stable triazole linkages, which are crucial for various biochemical applications such as protein labeling and drug delivery systems .

Case Study: Use in Cancer Therapeutics

In a study investigating ADCs, M6A was utilized to link cytotoxic agents to antibodies targeting epidermal growth factor receptors (EGFR) on cancer cells. The resulting conjugates demonstrated enhanced specificity and reduced systemic toxicity compared to traditional chemotherapeutics .

Case Study: Glycosylation Profiling

Another study employed M6A as a metabolic reporter to track glycosylation patterns in mammalian cells. The incorporation of M6A into glycoproteins allowed researchers to visualize changes in glycan structures under different physiological conditions, providing insights into disease mechanisms related to glycosylation abnormalities .

Q & A

Q. What are the established synthetic routes for Methyl 6-azido-6-deoxy-α-D-glucopyranoside?

The synthesis typically involves nucleophilic substitution at the C6 position of a glucose derivative. For example, a precursor like methyl 6-O-tosyl-α-D-glucopyranoside undergoes azide displacement using sodium azide (NaN₃) in polar solvents (e.g., DMF or DMSO) under reflux . Key steps include:

- Protection of hydroxyl groups (e.g., acetyl or benzyl groups).

- Tosylation or mesylation at C6 to introduce a leaving group.

- Azide substitution followed by deprotection. Yields depend on reaction time, temperature, and solvent choice. Challenges include regioselectivity and avoiding side reactions like β-elimination .

Q. What analytical techniques are critical for characterizing Methyl 6-azido-6-deoxy-α-D-glucopyranoside?

Essential methods include:

- NMR Spectroscopy : Confirms stereochemistry and substitution patterns (e.g., ¹H/¹³C NMR for anomeric proton and azide integration) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS or MALDI-TOF) and fragmentation patterns .

- HPLC : Assesses purity (>95% required for biological studies) .

| Technique | Key Parameters | Reference |

|---|---|---|

| NMR | Anomeric proton (δ 4.8–5.5 ppm), azide absence of splitting | |

| MS | [M+Na]⁺ ion at m/z 318.1 (calculated) | |

| HPLC | C18 column, acetonitrile/water gradient |

Q. How is this compound used in glycosylation studies?

The azide group enables bioorthogonal reactions (e.g., CuAAC "click chemistry") to conjugate glycans to proteins or fluorescent probes. For example, it serves as a precursor for synthesizing glycoconjugates in vaccine development . Protocols involve:

- Reacting with alkynylated proteins via Cu(I) catalysis.

- Purification via size-exclusion chromatography.

Advanced Research Questions

Q. How can researchers address low yields in azide substitution reactions?

Contradictions in reported yields (30–70%) arise from competing hydrolysis or incomplete substitution. Mitigation strategies include:

Q. What are the challenges in regioselective functionalization of this compound?

Competing reactivity at other hydroxyl groups requires precise protection/deprotection. For instance:

- Selective C6 modification : Use bulky protecting groups (e.g., trityl at C6) to block other positions .

- Orthogonal deprotection : Sequential removal of acetyl vs. benzyl groups under acidic/basic conditions .

Q. How does Methyl 6-azido-6-deoxy-α-D-glucopyranoside facilitate metabolic labeling?

The azide acts as a metabolic tag in glycan tracking. In cell studies:

Q. What role does this compound play in glycoconjugate vaccine design?

It serves as a hapten carrier, linking carbohydrate antigens to immunogenic carriers (e.g., CRM197). Methodological steps:

- Synthesize antigenic oligosaccharides with terminal azides.

- Conjugate to carrier proteins via CuAAC.

- Validate immunogenicity via ELISA or murine models .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported azide stability?

Some studies note azide decomposition under prolonged light exposure, while others report stability. Resolve by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.